molecular formula C7H10ClN3 B15226226 2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine

2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine

Cat. No.: B15226226
M. Wt: 171.63 g/mol
InChI Key: DIBLUTBUYIFLSO-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine typically involves the reaction of 4-chloro-5-methylpyrimidine with ethylenediamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. For example, the reaction can be performed in an ethanol solution with the addition of a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-5-methylpyrimidin-2-yl)ethanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

2-(4-chloro-5-methylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C7H10ClN3/c1-5-4-10-6(2-3-9)11-7(5)8/h4H,2-3,9H2,1H3

InChI Key

DIBLUTBUYIFLSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1Cl)CCN

Origin of Product

United States

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